molecular formula C13H10F3N B3267530 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine CAS No. 452342-99-3

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine

Cat. No. B3267530
CAS RN: 452342-99-3
M. Wt: 237.22 g/mol
InChI Key: WUGFYOADWKBVKZ-UHFFFAOYSA-N
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Description

“4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” is a pyridine derivative . It belongs to the class of organic compounds known as diarylethers . The major use of such derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of “4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” involves several steps. The number of chlorine atoms introduced to the pyridine ring can be controlled by the simultaneous vapor-phase reaction . This method has the advantage that 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving “4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” are complex and varied. For example, it has been used in the preparation of aminopyridines via amination reactions . It also serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” are influenced by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties are thought to bestow many of the unique characteristics observed in this class of compounds .

Mechanism of Action

The biological activities of “4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, some derivatives have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with “4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” are significant. It is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for “4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine” are promising. It is expected that many novel applications of this compound will be discovered in the future . Currently, several candidates are undergoing clinical trials .

properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c1-9-6-7-17-12(8-9)10-2-4-11(5-3-10)13(14,15)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGFYOADWKBVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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